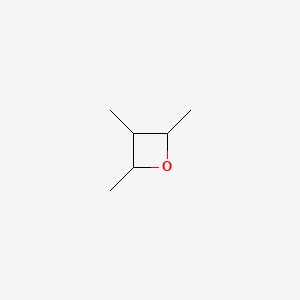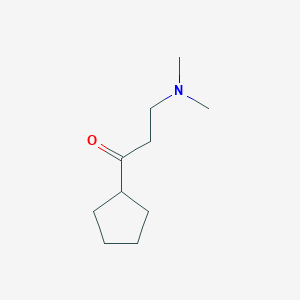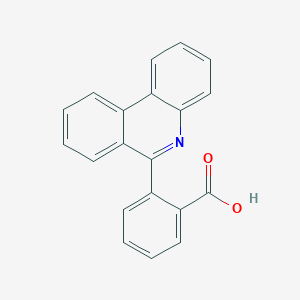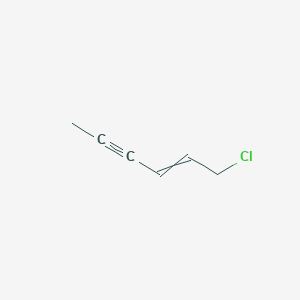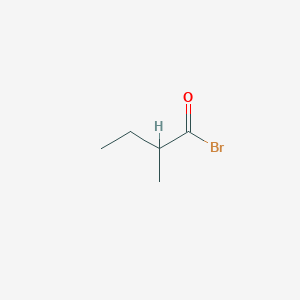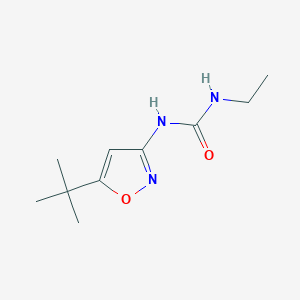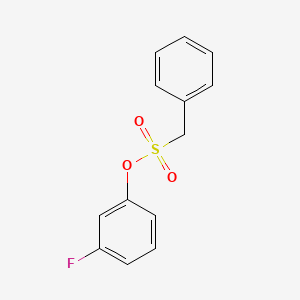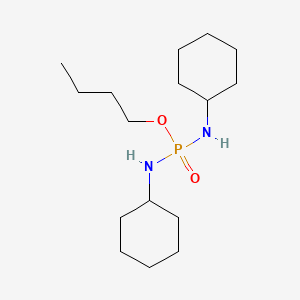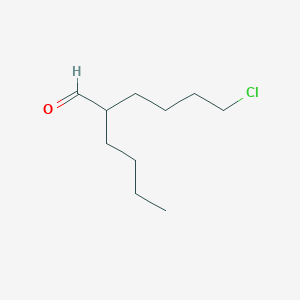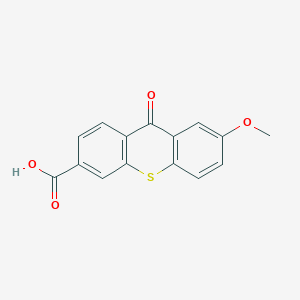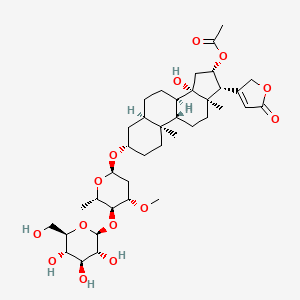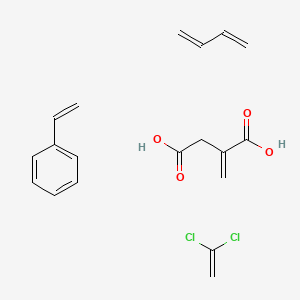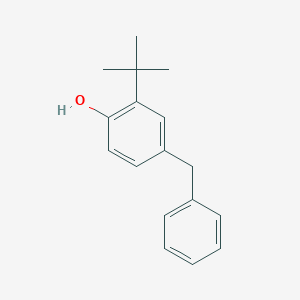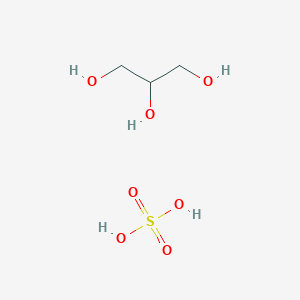
Propane-1,2,3-triol;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,2,3-triol, commonly known as glycerol, is a naturally occurring colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. It is a triol compound, meaning it has three hydroxyl groups (-OH) attached to its carbon atoms. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these two compounds can participate in various chemical reactions, leading to the formation of esters and other derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
From Oils and Fats (Natural Production)
- Glycerol is obtained on a large scale as a by-product in the manufacture of soaps. Soaps are produced by boiling oils and fats with sodium or potassium hydroxide solution, a process known as saponification .
- It can also be obtained from fats or oils by trans-esterification with methanol in the presence of an acid or a base .
-
From Propylene (Synthetic Production)
- Glycerol can be synthesized from propylene, which is cheaply obtained from the cracking of petroleum. Propylene is first chlorinated to get allyl chloride, which is then hydrolyzed to allyl alcohol. The allyl alcohol is treated with chlorine water and subsequently hydrolyzed to produce glycerol .
Analyse Chemischer Reaktionen
Types of Reactions
-
Esterification
- Glycerol reacts with carboxylic acids in the presence of a strong acid catalyst, such as sulfuric acid, to produce esters. This reaction is known as esterification and is a condensation reaction where water is eliminated .
-
Hydrolysis
- Esters of glycerol can be hydrolyzed in the presence of water or dilute acid to form carboxylic acids and alcohols. This reaction is catalyzed by dilute sulfuric acid .
Common Reagents and Conditions
Sulfuric Acid: Used as a catalyst in esterification reactions.
Sodium Hydroxide: Used in the saponification process to produce glycerol from fats and oils.
Major Products
Esters: Formed from the reaction of glycerol with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Propane-1,2,3-triol has a wide range of applications in various fields:
-
Chemistry
-
Biology
-
Medicine
- Glycerol is used in pharmaceutical formulations as a solvent, sweetener, and humectant. It is also used in the production of nitroglycerin, a key ingredient in dynamite and a medication for heart conditions .
-
Industry
Wirkmechanismus
The mechanism by which propane-1,2,3-triol exerts its effects depends on the specific application:
Vergleich Mit ähnlichen Verbindungen
Propane-1,2,3-triol can be compared with other similar compounds such as:
Ethylene Glycol (Ethane-1,2-diol): Another diol with two hydroxyl groups, used as an antifreeze and in the production of polyethylene terephthalate (PET).
Propylene Glycol (Propane-1,2-diol): A diol with two hydroxyl groups, used in food, cosmetics, and pharmaceuticals as a humectant and solvent.
Uniqueness
- Propane-1,2,3-triol is unique due to its three hydroxyl groups, making it a versatile compound in various chemical reactions and applications. Its non-toxic nature and sweet taste also make it suitable for use in food and pharmaceutical products .
Eigenschaften
CAS-Nummer |
52229-63-7 |
|---|---|
Molekularformel |
C3H10O7S |
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
propane-1,2,3-triol;sulfuric acid |
InChI |
InChI=1S/C3H8O3.H2O4S/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H2,1,2,3,4) |
InChI-Schlüssel |
BXNRKCXZILSQHE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


